Beflubutamid

Catalog No.
S520700
CAS No.
113614-08-7
M.F
C18H17F4NO2
M. Wt
355.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beflubutamid

CAS Number

113614-08-7

Product Name

Beflubutamid

IUPAC Name

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide

Molecular Formula

C18H17F4NO2

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)

InChI Key

FFQPZWRNXKPNPX-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

2-(4-fluoro-3-(trifluoromethyl)phenoxy)-N-(phenylmethyl)butanamide, beflubutamid

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F

Description

The exact mass of the compound Beflubutamid is 355.1195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action Studies:

Herbicides work by targeting specific biochemical processes in weeds. Scientific research investigates the mode of action of Beflubutamid to understand how it kills weeds. This knowledge is crucial for developing new herbicides and improving weed control strategies. Studies suggest that Beflubutamid disrupts the process of cell division in susceptible weeds [].

Environmental Fate Studies:

Understanding the environmental fate of herbicides is essential for ensuring their safe use. Research on Beflubutamid focuses on its degradation patterns in soil and water. This helps assess its persistence in the environment and potential risks to non-target organisms. For instance, a study investigated the enantioselective degradation (breakdown of different molecular forms) of Beflubutamid in soil, highlighting its complex behavior in the environment [].

Beflubutamid is a synthetic herbicide primarily utilized for controlling broad-leaf weeds in cereal crops. It is characterized as a chiral compound, specifically N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, with the molecular formula C₁₈H₁₇F₄NO₂. The compound was introduced by FMC Corporation and has garnered attention for its effectiveness against dicotyledonous weeds, showing significant promise in agricultural applications .

The exact mechanism of action of beflubutamid is not fully understood, but it is believed to interfere with cell division in susceptible weeds [].

Beflubutamid functions by inhibiting carotenoid biosynthesis through the blockade of phytoene desaturase, an enzyme crucial in the biosynthetic pathway of carotenoids. This inhibition leads to a bleaching effect in plants, as evidenced by color changes in cotyledons when exposed to increasing concentrations of the herbicide . The chemical structure allows for various reactions, including those leading to its synthesis and degradation in environmental contexts.

The biological activity of beflubutamid is notable for its high efficacy, particularly when considering its (S)-enantiomer, which exhibits at least 1000 times greater activity than its (R)-counterpart. This enantioselectivity enhances its potential as a targeted herbicide, making it a valuable tool in integrated weed management strategies . The compound provides both pre-emergence and post-emergence control, with optimal efficacy observed during early post-emergence applications .

The synthesis of beflubutamid involves several key steps:

  • Starting Materials: The synthesis begins with fluorobenzotrifluoride and other fluorinated compounds.
  • Intermediate Formation: Through a series of reactions including nitration, reduction, diazotization, and hydrolysis, 4-fluoro-3-trifluoromethylphenol is produced.
  • Alkylation: This intermediate is then reacted with an alkylating agent, specifically 2-bromine ethyl butyrate, resulting in 2-(4-fluoro-3-trifluoromethylphenoxy)ethyl butyrate.
  • Final Reaction: The final step involves reacting this product with benzylamine to yield beflubutamid .

This synthetic route is notable for its cost-effectiveness and relatively high yield compared to traditional methods.

Beflubutamid is primarily applied in agriculture as a herbicide. Its unique mode of action allows it to effectively control a range of broad-leaf weeds in cereal crops. The compound's ability to function both pre-emergently and post-emergently makes it versatile for various agricultural practices . Additionally, ongoing studies into its environmental impact and degradation pathways are essential for assessing its long-term sustainability in agricultural systems.

Beflubutamid shares structural and functional similarities with several other herbicides. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
Iofensulfuron2-Amino-4-(4-methoxy-6-methylpyrimidin-2-yl)benzenesulfonic acidInhibits acetolactate synthase
Cyclopyranil4-(1-Cyclopropyl-1H-pyrazol-4-yl)-2-methylphenolBroad-spectrum activity against various weed species
Florasulam5-(Trifluoromethyl)-1H-pyrazole-1-carboxylic acidSelective action against specific weed families

Beflubutamid's uniqueness lies in its specific mechanism targeting carotenoid biosynthesis, distinguishing it from others that may inhibit different metabolic pathways such as amino acid synthesis or photosynthesis.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

355.1195

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

113614-08-7

Wikipedia

Beflubutamid

Use Classification

Agrochemicals -> Herbicides
Pharmaceuticals
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Buerge IJ, Müller MD, Poiger T. The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites. Environ Sci Technol. 2013 Jul 2;47(13):6812-8. doi: 10.1021/es301877n. Epub 2012 Oct 11. PubMed PMID: 23009603.
2: Buerge IJ, Bächli A, De Joffrey JP, Müller MD, Spycher S, Poiger T. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. Environ Sci Technol. 2013 Jul 2;47(13):6806-11. doi: 10.1021/es301876d. Epub 2012 Oct 11. PubMed PMID: 22849576.

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